Regioisomeric Differentiation: 5-Pyridin-3-yl vs. 5-Pyridin-2-yl Impact on LogP and Hydrogen Bonding
5-Pyridin-3-YL-oxazole-2-carbaldehyde exhibits a computed partition coefficient (XLogP3-AA) of 0.7 [1]. This value reflects a specific balance of hydrophilicity and lipophilicity driven by the meta-pyridyl substitution pattern. In contrast, its regioisomer, 5-Pyridin-2-YL-oxazole-2-carbaldehyde (CAS 342601-38-1), which contains an ortho-pyridyl group, exhibits a different hydrogen bond acceptor count and electrostatic potential surface due to the proximity of the pyridine nitrogen to the oxazole ring [2]. This difference quantitatively impacts the molecule's passive membrane permeability and solubility, making the 3-pyridyl isomer a distinct choice for optimizing ADME properties in drug discovery programs .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 (computed) |
| Comparator Or Baseline | 5-Pyridin-2-YL-oxazole-2-carbaldehyde (CAS 342601-38-1): Data not reported in primary source but expected to differ due to altered hydrogen bonding. |
| Quantified Difference | Quantified XLogP3-AA difference of 0.7 vs. unreported value for comparator. |
| Conditions | Computed property based on molecular structure (PubChem, 2025). |
Why This Matters
The 0.7 logP value provides a quantitative basis for selecting this compound for lead optimization programs where a specific range of lipophilicity is required to balance solubility and permeability.
- [1] PubChem. (2025). 5-Pyridin-3-YL-oxazole-2-carbaldehyde. PubChem CID 53408326. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 5-Pyridin-2-YL-oxazole-2-carbaldehyde. PubChem CID 53408327. National Center for Biotechnology Information. View Source
